(S,E)-Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate

Catalog No.
S3436586
CAS No.
64520-58-7
M.F
C10H16O4
M. Wt
200.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S,E)-Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acry...

CAS Number

64520-58-7

Product Name

(S,E)-Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate

IUPAC Name

ethyl (E)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoate

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

InChI

InChI=1S/C10H16O4/c1-4-12-9(11)6-5-8-7-13-10(2,3)14-8/h5-6,8H,4,7H2,1-3H3/b6-5+/t8-/m0/s1

InChI Key

GZVXALXOWVXZLH-GJIOHYHPSA-N

SMILES

CCOC(=O)C=CC1COC(O1)(C)C

Canonical SMILES

CCOC(=O)C=CC1COC(O1)(C)C

Isomeric SMILES

CCOC(=O)/C=C/[C@H]1COC(O1)(C)C

Organic Synthesis:

The presence of an acrylate group (C=C-C=O) makes (S,E)-Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate a potential building block in organic synthesis. Its specific functionalities could be employed in various reactions, such as:

  • Diels-Alder reactions: The conjugated double bond system (C=C-C=O) can participate in Diels-Alder reactions with electron-rich dienes to form complex cyclic structures .
  • Michael additions: The Michael acceptor character of the acrylate group allows it to undergo Michael additions with nucleophiles, leading to the formation of new carbon-carbon bonds .

Medicinal Chemistry:

The (2,2-dimethyl-1,3-dioxolan-4-yl) group, also known as the isopropylidene acetal protecting group, can be used to temporarily protect carbonyl groups (C=O) in various molecules, particularly in the field of medicinal chemistry. This group is stable under a wide range of reaction conditions but can be readily cleaved under specific conditions to regenerate the original carbonyl group .

Material Science:

  • Polymer synthesis: The acrylate functionality can be polymerized to form various types of polymers with potential applications in diverse areas, depending on the specific polymerization method used.
  • Crosslinking agent: The molecule could potentially act as a crosslinking agent for various materials due to the presence of the reactive acrylate group.

(S,E)-Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate is a chemical compound with the molecular formula C10H16O4C_{10}H_{16}O_{4} and a molecular weight of approximately 200.23 g/mol. This compound features a unique structure characterized by a dioxolane ring, which contributes to its distinct chemical properties and potential applications. The compound is known for its moderate density of about 1.208 g/cm³ and a boiling point of approximately 244.8ºC at 760 mmHg .

Typical of acrylates, including:

  • Addition Reactions: The double bond in the acrylate moiety can undergo nucleophilic addition reactions, which are essential in polymerization processes.
  • Esterification: It can react with acids to form esters, which may be useful in synthesizing more complex organic compounds.
  • Stereoselective Reactions: Studies have shown that this compound can exhibit stereoselectivity, particularly in reactions involving organocopper reagents .

The biological activity of (S,E)-Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate is an area of ongoing research. Initial studies indicate potential antimicrobial properties, suggesting it may inhibit the growth of certain bacterial strains. Additionally, its structural features may allow for interactions with biological molecules, making it a candidate for further pharmacological exploration .

Several methods have been developed for synthesizing (S,E)-Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate:

  • Direct Esterification: This method involves the reaction of acrylic acid with 2,2-dimethyl-1,3-dioxolane in the presence of an acid catalyst.
  • Transesterification: Ethyl acrylate can be reacted with dioxolane derivatives under specific conditions to yield the desired product.
  • Michael Addition: The compound can be synthesized through Michael addition reactions involving appropriate nucleophiles and electrophiles .

(S,E)-Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate has several applications:

  • Polymer Chemistry: It is used as a monomer in the production of polymers due to its reactive acrylate group.
  • Coatings and Adhesives: Its properties make it suitable for use in coatings and adhesives that require flexibility and durability.
  • Pharmaceuticals: Potential applications in drug formulation are being explored due to its biological activity .

Research into the interaction of (S,E)-Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate with various reagents has shown that it can form stable complexes with certain metal ions and organic molecules. These interactions are critical for understanding its reactivity and potential uses in catalysis and material science .

Several compounds share structural similarities with (S,E)-Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Ethyl AcrylateC5H8O2C_5H_8O_2Simple structure; widely used as a monomer
Methyl MethacrylateC5H8O2C_5H_8O_2Known for its polymerization properties; used in plastics
(E)-3-(2,2-Dimethyl-[1,3]dioxolan-4-YL)-Acrylic Acid Ethyl EsterC10H16O4C_{10}H_{16}O_{4}Contains similar dioxolane structure; potential for similar applications

The uniqueness of (S,E)-Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate lies in its specific stereochemistry and functionalization that may lead to distinct reactivity patterns compared to these similar compounds .

XLogP3

1

Dates

Modify: 2023-08-19

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